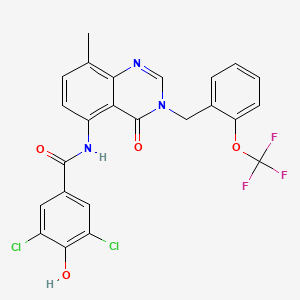
Hsd17B13-IN-53
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-53 ist ein niedermolekularer Inhibitor, der das Enzym Hydroxysteroid-17-beta-Dehydrogenase 13 (HSD17B13) angreift. Dieses Enzym ist mit Lipidtropfen in der Leber assoziiert und spielt eine Rolle beim Stoffwechsel von Steroiden und anderen Lipidmediatoren. HSD17B13 wurde in die Progression der nicht-alkoholischen Fettlebererkrankung (NAFLD) und der nicht-alkoholischen Steatohepatitis (NASH) verwickelt, was es zu einem potenziellen therapeutischen Ziel für diese Erkrankungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Dimethylsulfoxid (DMSO) als Lösungsmittel, gefolgt von der Zugabe von Polyethylenglykol 300 (PEG300) und Tween 80, um die gewünschte Formulierung zu erreichen . Die detaillierte Syntheseroute und die Reaktionsbedingungen sind in der Regel ein firmeninternes Geheimnis von Pharmaunternehmen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dieser Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die behördlichen Standards für pharmazeutische Verbindungen zu erfüllen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-53 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80 to achieve the desired formulation . The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Hsd17B13-IN-53 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine metabolische Verarbeitung und biologische Aktivität unerlässlich.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind DMSO, PEG300 und Tween 80 . Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten chemischen Umwandlungen zu erreichen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte werden typischerweise unter Verwendung von Techniken wie Kernresonanzspektroskopie (NMR) und Massenspektrometrie (MS) charakterisiert.
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-53 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um die enzymatische Aktivität von HSD17B13 und seine Rolle im Lipidstoffwechsel zu untersuchen . In der Biologie und Medizin wird this compound auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von NAFLD und NASH untersucht, indem die Aktivität von HSD17B13 gehemmt wird . Darüber hinaus könnte es Anwendungen bei der Entwicklung neuer Medikamente haben, die auf Lebererkrankungen abzielen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung der HSD17B13-Enzymaktivität. HSD17B13 ist am Stoffwechsel von Steroiden und Lipidmediatoren beteiligt, und seine Hemmung durch this compound führt zu einer Verringerung der Progression von Lebererkrankungen wie NAFLD und NASH . Die beteiligten molekularen Ziele und Pfade umfassen die Regulation der Lipidtropfenbiogenese und des Stoffwechsels sowie die Modulation von Entzündungsreaktionen in der Leber .
Wirkmechanismus
The mechanism of action of Hsd17B13-IN-53 involves the inhibition of HSD17B13 enzyme activity. HSD17B13 is involved in the metabolism of steroids and lipid mediators, and its inhibition by this compound leads to a reduction in the progression of liver diseases such as NAFLD and NASH . The molecular targets and pathways involved include the regulation of lipid droplet biogenesis and metabolism, as well as the modulation of inflammatory responses in the liver .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Ähnliche Verbindungen zu Hsd17B13-IN-53 umfassen andere Inhibitoren von HSD17B13, wie z. B. BI-3231 . Diese Verbindungen haben ein gemeinsames Ziel, können sich jedoch in ihrer chemischen Struktur, Potenz und Selektivität unterscheiden.
Einzigartigkeit: this compound ist einzigartig in seiner spezifischen Hemmung von HSD17B13, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle des Enzyms bei Lebererkrankungen macht. Seine besondere chemische Struktur und Formulierung tragen zu seiner Wirksamkeit und potenziellen therapeutischen Anwendungen bei.
Schlussfolgerung
This compound ist eine vielversprechende Verbindung mit erheblichem Potenzial bei der Behandlung von Lebererkrankungen wie NAFLD und NASH. Seine spezifische Hemmung von HSD17B13 und seine vielfältigen Anwendungen in der wissenschaftlichen Forschung machen es zu einem wertvollen Werkzeug in den Bereichen Chemie, Biologie, Medizin und Industrie.
Eigenschaften
Molekularformel |
C24H16Cl2F3N3O4 |
|---|---|
Molekulargewicht |
538.3 g/mol |
IUPAC-Name |
3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C24H16Cl2F3N3O4/c1-12-6-7-17(31-22(34)14-8-15(25)21(33)16(26)9-14)19-20(12)30-11-32(23(19)35)10-13-4-2-3-5-18(13)36-24(27,28)29/h2-9,11,33H,10H2,1H3,(H,31,34) |
InChI-Schlüssel |
BMWODOZNJBAVPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=CC=C4OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















